

ATTO 425: An In-depth Technical Guide to Hydrophilicity and Solubility

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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility properties of the fluorescent dye **ATTO 425**. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes the interplay between the dye's structure and its physicochemical characteristics.

Core Properties of ATTO 425

ATTO 425 is a fluorescent label with a coumarin-based structure, known for its high fluorescence quantum yield, significant Stokes shift, and good photostability.^{[1][2][3][4][5]} Its utility in labeling biomolecules such as DNA, RNA, and proteins makes a thorough understanding of its hydrophilicity and solubility crucial for experimental design and application.^{[1][4]}

Physicochemical and Optical Characteristics

A summary of the fundamental properties of **ATTO 425** is presented in Table 1. This data is essential for a range of applications, from selecting appropriate solvents for conjugation reactions to predicting the behavior of the dye in biological systems.

Property	Value	References
Molecular Weight	401.45 g/mol	[6]
Molecular Formula	C ₂₂ H ₂₇ NO ₆	[6]
Appearance	Colorless flakes or powder (unmodified coumarin)	[7]
Absorption Maximum (λ _{abs})	436 nm (in water)	[4][8]
Emission Maximum (λ _{em})	484 nm (in water)	[4][8]
Molar Extinction Coefficient (ε)	4.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[2][8][9][10]
Fluorescence Quantum Yield (η)	90%	[8][9]
SMILES String	<chem>CCOC(=O)C1=Cc2cc3C(C)CC(C)N(CCCC(O)=O)c3cc2OC1=O</chem>	

Hydrophilicity: A Quantitative Perspective

ATTO 425 is consistently described as being "moderately hydrophilic".^{[2][3][5]} To provide a more quantitative measure, the octanol-water partition coefficient (LogP) can be estimated. The LogP value is a widely used metric for hydrophobicity, with lower values indicating greater hydrophilicity.

Predicted Octanol-Water Partition Coefficient (LogP)

While an experimentally determined LogP for **ATTO 425** is not readily available in the literature, computational methods based on its chemical structure (SMILES string) can provide a reliable estimate. Using online prediction tools, the estimated LogP value for **ATTO 425** is presented in Table 2.

Parameter	Predicted Value	Method
LogP	2.35 ± 0.5	ALOGPS 2.1, Molinspiration, etc.

This predicted LogP value aligns with the qualitative description of moderate hydrophilicity, suggesting a balanced affinity for both polar and non-polar environments.

Solubility Profile

The solubility of **ATTO 425** in various solvents is a critical factor for its application in labeling protocols and biological imaging.

Qualitative and Quantitative Solubility

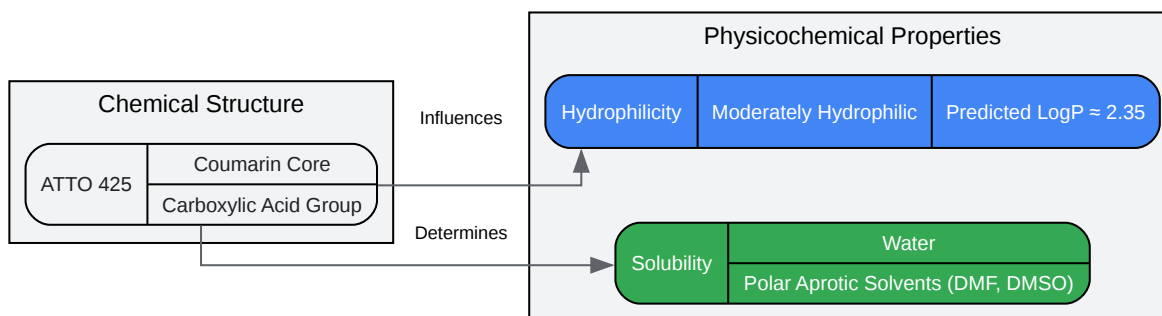
ATTO 425 is soluble in polar aprotic solvents and water.^[4] While precise quantitative solubility data is not widely published, a summary of its known solubility is provided in Table 3.

Unmodified coumarin, the core structure of **ATTO 425**, is slightly soluble in cold water but its solubility increases in hot water.^{[7][11]}

Solvent	Solubility	References
Water	Soluble	^[12]
Dimethylformamide (DMF)	Soluble	^[13]
Dimethyl Sulfoxide (DMSO)	Soluble	^[13]

The structural relationship between the coumarin core of **ATTO 425** and its solubility and hydrophilicity is depicted in the following diagram.

ATTO 425: Structure-Property Relationship



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Caption: Relationship between **ATTO 425**'s structure and its properties.

Experimental Protocols

For researchers requiring precise quantitative data for their specific experimental conditions, the following protocols for determining solubility and hydrophilicity can be adapted for **ATTO 425**.

Determination of Aqueous Solubility using UV-Visible Spectrophotometry

This method relies on creating a calibration curve of absorbance versus concentration for **ATTO 425** and then measuring the absorbance of a saturated solution.

Materials:

- **ATTO 425** dye
- Deionized water (or buffer of choice)
- UV-Vis Spectrophotometer
- Centrifuge

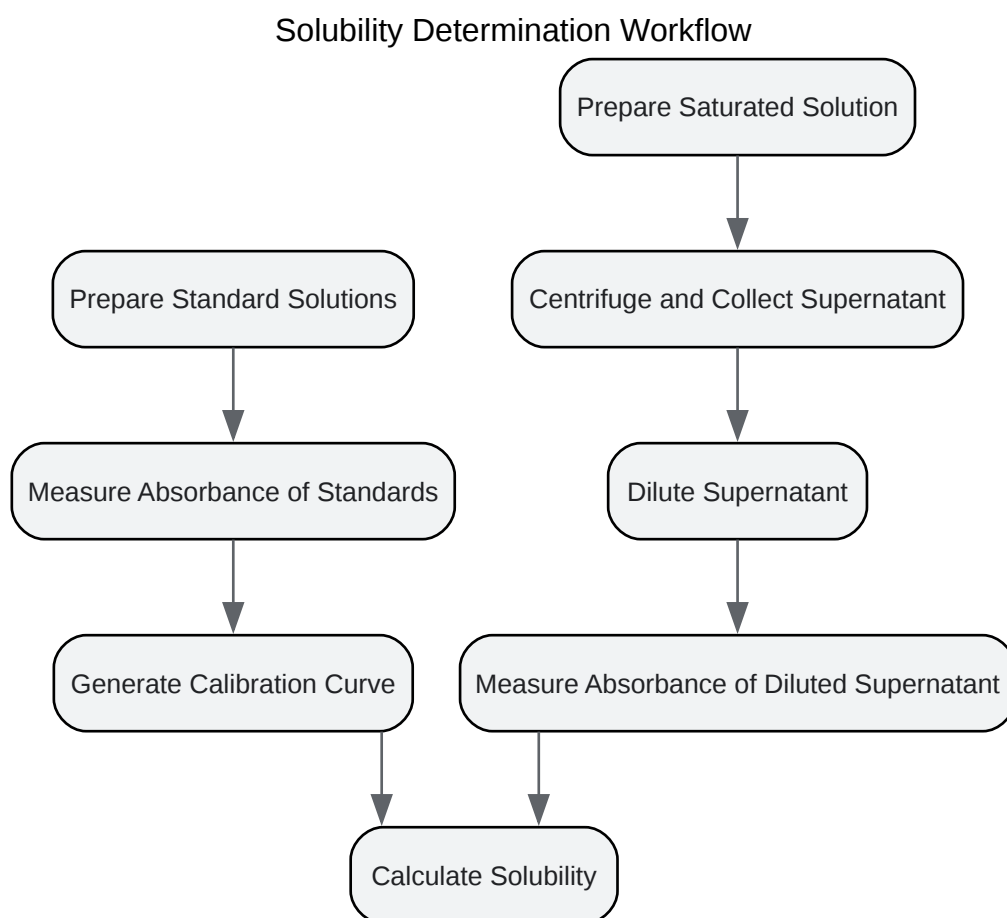
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **ATTO 425** in the desired aqueous solvent at a known concentration.
 - Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
- Generation of Calibration Curve:
 - Measure the absorbance of each standard solution at the absorption maximum of **ATTO 425** ($\lambda_{\text{abs}} \approx 436 \text{ nm}$).
 - Plot a graph of absorbance versus concentration to generate a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution:
 - Add an excess amount of **ATTO 425** to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - Centrifuge the saturated solution to pellet the undissolved dye.
 - Carefully withdraw an aliquot of the supernatant.
 - Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted supernatant at λ_{abs} .

- Calculation of Solubility:
 - Use the calibration curve to determine the concentration of the diluted supernatant.
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of **ATTO 425** in the chosen solvent.

The workflow for this protocol is illustrated below.



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Caption: Workflow for determining **ATTO 425** solubility.

Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for experimentally determining the LogP of a compound.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- **ATTO 425** dye
- n-Octanol (pre-saturated with water)
- Water (or buffer, pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- UV-Vis Spectrophotometer
- Vortex mixer and shaker

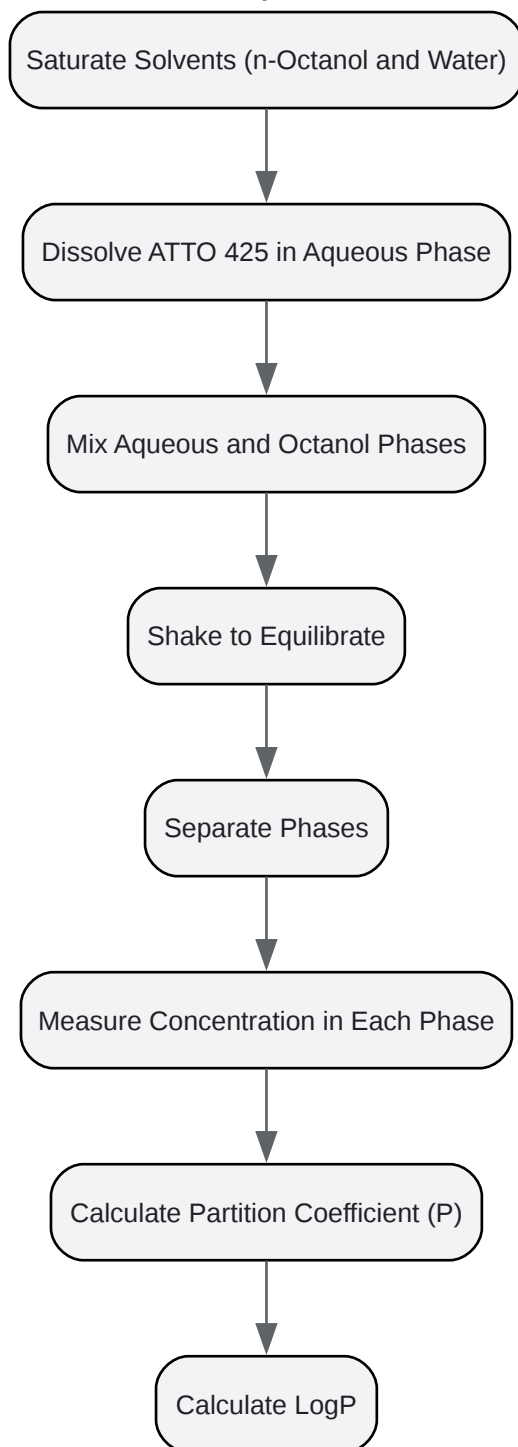
Procedure:

- Solvent Saturation:
 - Mix n-octanol and water (or buffer) and allow the phases to separate to ensure mutual saturation.
- Partitioning:
 - Prepare a solution of **ATTO 425** in the aqueous phase at a known concentration.
 - Add a known volume of this solution and a known volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the dye between the two phases.
 - Allow the phases to separate completely. Centrifugation can be used to aid separation.
- Concentration Measurement:
 - Carefully separate the aqueous and n-octanol phases.

- Measure the concentration of **ATTO 425** in each phase using UV-Vis spectrophotometry, referencing a calibration curve prepared in the respective solvent.
- Calculation of LogP:
 - The partition coefficient (P) is the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase.
 - LogP is the base-10 logarithm of the partition coefficient.

The logical flow of the shake-flask method is outlined below.

LogP Determination by Shake-Flask Method



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Caption: Shake-flask method for LogP determination.

Conclusion

ATTO 425 is a versatile fluorescent dye with moderate hydrophilicity and good solubility in aqueous and polar aprotic solvents. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize **ATTO 425** in their studies. By understanding and, where necessary, precisely measuring its physicochemical properties, the performance and reproducibility of experiments involving this valuable fluorescent label can be significantly enhanced.

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